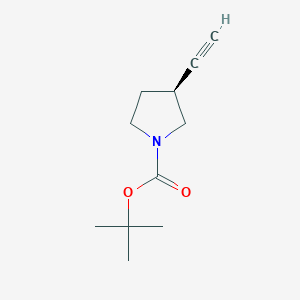

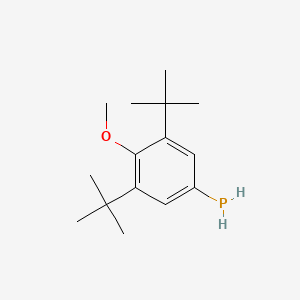

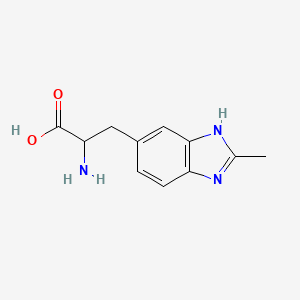

![molecular formula C15H19NO B3154786 1-[(Butylamino)methyl]naphthalen-2-ol CAS No. 784984-58-3](/img/structure/B3154786.png)

1-[(Butylamino)methyl]naphthalen-2-ol

説明

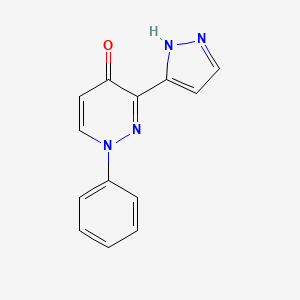

1-[(Butylamino)methyl]naphthalen-2-ol is an organic compound that belongs to the family of naphthylamines. It is obtained via a one-pot synthesis . An intramolecular O-H⋯N hydrogen bond stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° .

Synthesis Analysis

The compound is synthesized via a one-pot synthesis . The synthesis involves a three-component condensation reaction of 2-naphthol, benzaldehyde, and butan-1-amine under solvent-free conditions .Molecular Structure Analysis

The molecular formula of the compound is C15H19NO . The compound has a dihedral angle of 78.27 (5)° between the fused ring system and the phenyl ring . The crystal packing is characterized by helical chains of molecules linked by C-H⋯O hydrogen bonds .Chemical Reactions Analysis

The compound is obtained via a one-pot synthesis, which involves an intramolecular O-H⋯N hydrogen bond that stabilizes the molecular conformation . The reaction involves a three-component condensation of 2-naphthol, benzaldehyde, and butan-1-amine .Physical and Chemical Properties Analysis

The molecular formula of the compound is C15H19NO . The molecular weight is 229.32 g/mol .科学的研究の応用

Nonlinear Optical Properties

The study conducted by Sreenath, Joe, and Rastogi (2018) explored the nonlinear optical properties of a related compound, 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, highlighting its potential applications in optoelectronics and photonics. The compound exhibited significant third-order nonlinear optical properties, such as nonlinear refractive index and absorption coefficient, suggesting its suitability for future optoelectronic devices (M. Sreenath, I. Joe, V. Rastogi, 2018).

Organocatalysis

Research on derivatives of naphthalen-2-ol, such as the one by Cui Yan-fang (2008), has contributed to the development of new chiral organocatalysts effective in catalyzing asymmetric Michael addition reactions. This work emphasizes the importance of such compounds in synthetic organic chemistry and their role in facilitating highly selective catalytic processes (Cui Yan-fang, 2008).

Tautomerism Studies

The solid state tautomerism of 2-((phenylimino)methyl)naphthalene-1-ol was investigated to understand the shift in equilibrium from enol to keto forms in the solid state, offering insights into the structural behavior of naphthalene derivatives under different conditions (D. Nedeltcheva, F. S. Kamounah, L. Mirolo, K. Fromm, L. Antonov, 2009).

Synthesis and Characterization

A comprehensive study by Rajamani et al. (2019) detailed the synthesis, spectroscopic documentation, and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. This research not only provided structural and spectroscopic characterization but also highlighted the compound's potential in biomedical applications, particularly in antimicrobial activities (P. Rajamani, N. Sundaraganesan, V. Vijayakumar, M. Boobalan, M. Jeeva, 2019).

Biomedical Applications

Azadbakht and Keypour (2012) synthesized a naphthalene-based compound with high selectivity and sensitivity for Zn(2+) ions, employing it as an AND logic gate at the molecular level. This study demonstrates the potential use of naphthalene derivatives in developing novel chemosensors for metal ions, which could be applied in environmental monitoring and biomedical diagnostics (R. Azadbakht, H. Keypour, 2012).

特性

IUPAC Name |

1-(butylaminomethyl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,16-17H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDLHSPBVMTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

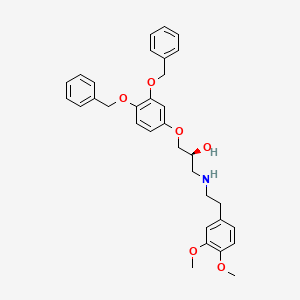

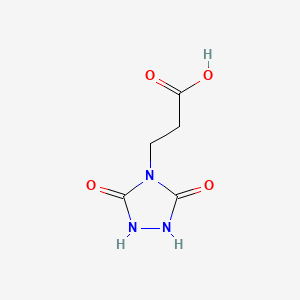

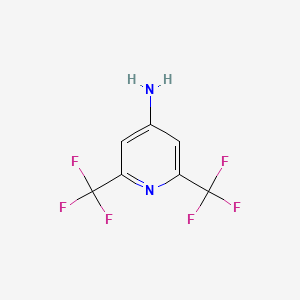

![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)